molecular formula C11H18O3 B14360660 4-Hydroxyundeca-7,10-dienoic acid CAS No. 90162-80-4

4-Hydroxyundeca-7,10-dienoic acid

Cat. No.: B14360660
CAS No.: 90162-80-4
M. Wt: 198.26 g/mol
InChI Key: ZDMVHHGKMWXUEI-UHFFFAOYSA-N
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Description

4-Hydroxyundeca-7,10-dienoic acid is an organic compound with the molecular formula C11H18O3 It contains a carboxylic acid group, two hydroxyl groups, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyundeca-7,10-dienoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as undecenoic acid and appropriate reagents for hydroxylation and diene formation.

    Diene Formation: The formation of the conjugated diene system can be accomplished through dehydrogenation reactions using reagents like palladium on carbon (Pd/C) or other suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyundeca-7,10-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, BH3

    Substitution: SOCl2, PBr3

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Halides, esters

Scientific Research Applications

4-Hydroxyundeca-7,10-dienoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxyundeca-7,10-dienoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups play a crucial role in its binding affinity and activity. The conjugated diene system may also contribute to its reactivity and biological effects.

Comparison with Similar Compounds

Similar Compounds

    Linoleic Acid: An unsaturated fatty acid with two double bonds, commonly found in vegetable oils.

    Oleic Acid: A monounsaturated fatty acid with one double bond, found in olive oil.

    Arachidonic Acid: A polyunsaturated fatty acid with four double bonds, involved in the biosynthesis of prostaglandins.

Uniqueness

4-Hydroxyundeca-7,10-dienoic acid is unique due to its specific combination of functional groups and conjugated diene system, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

90162-80-4

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

4-hydroxyundeca-7,10-dienoic acid

InChI

InChI=1S/C11H18O3/c1-2-3-4-5-6-7-10(12)8-9-11(13)14/h2,4-5,10,12H,1,3,6-9H2,(H,13,14)

InChI Key

ZDMVHHGKMWXUEI-UHFFFAOYSA-N

Canonical SMILES

C=CCC=CCCC(CCC(=O)O)O

Origin of Product

United States

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